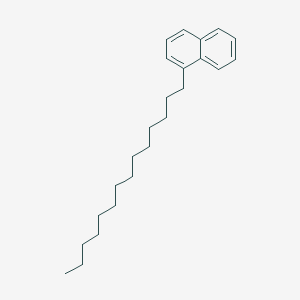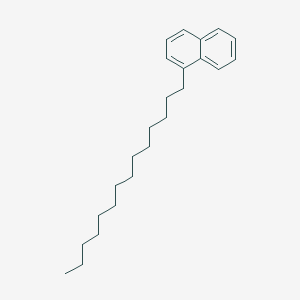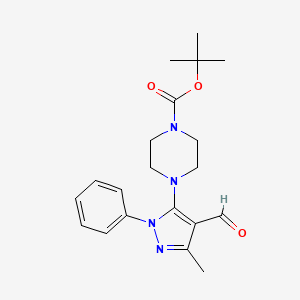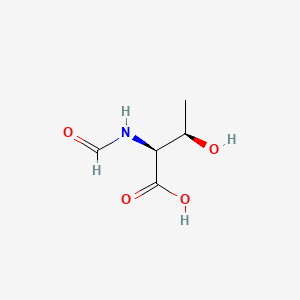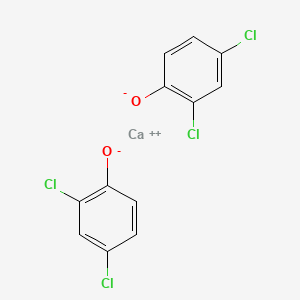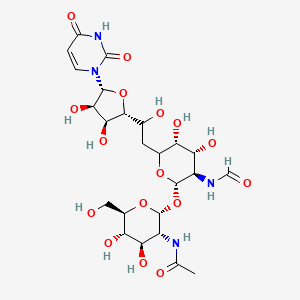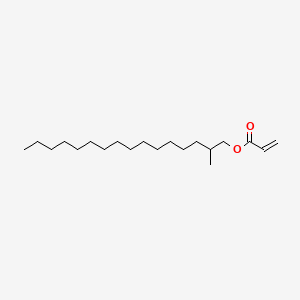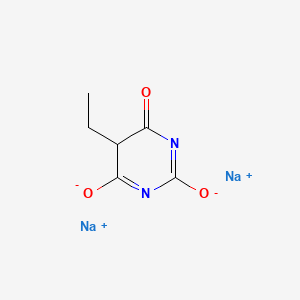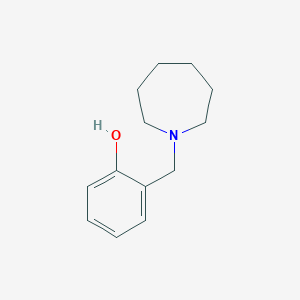
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by a phenolic group attached to a hexahydro-1H-azepin-1-ylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol typically involves the reaction of phenol with hexahydro-1H-azepine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of ethers or other substituted phenols.
Applications De Recherche Scientifique
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The hexahydro-1H-azepin-1-ylmethyl moiety may interact with hydrophobic pockets in biomolecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexahydro-1H-azepin-1-yl)ethyl methacrylate
- 3-(3-Ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride
Uniqueness
2-((Hexahydro-1H-azepin-1-yl)methyl)phenol is unique due to its specific combination of a phenolic group and a hexahydro-1H-azepin-1-ylmethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
4992-04-5 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-(azepan-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2 |
Clé InChI |
XZDFNUXKMYALTN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



